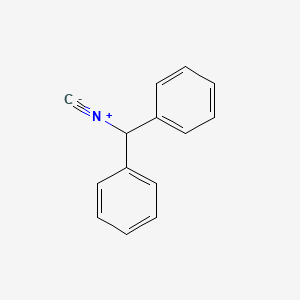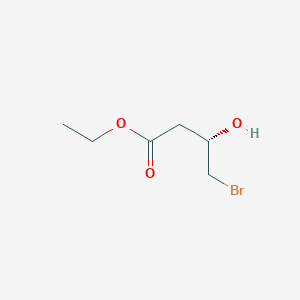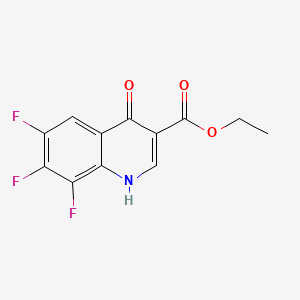
Diphenylmethyl isocyanide
Descripción general
Descripción
Diphenylmethyl isocyanide is a chemical compound that is involved in various organic reactions. The compound is associated with the formation of different products depending on the reaction conditions and the reactants involved. For instance, when diphenylketene reacts with isocyanides, the concentration of diphenylketene dictates the product outcome, leading to either dioxolane derivatives or polycyclic beta-lactams through a cascade of formal pericyclic reactions .
Synthesis Analysis
The synthesis of isocyanide compounds can be achieved through several methods. One such method involves the selective synthesis of isocyanides from secondary alcohols using alkyl diphenylphosphinites in a new type of oxidation-reduction condensation, where the ambident reactivity of cyanide anion is controlled . Another synthesis approach is the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride, which yields acidic hydrogen-containing isocyanides .
Molecular Structure Analysis
The molecular structure of isocyanide compounds can be quite complex and is often elucidated using various analytical techniques. For example, the structure of a diphenylacetate isocyanide was determined by X-ray crystallography, revealing a C≡N bond length of 1.164 (2) Å and a specific angle between the OCO and isocyanophenyl planes . Similarly, the structure of a cycloaddition product of trifluoromethyl isocyanide was also determined by X-ray crystallography .
Chemical Reactions Analysis
Diphenylmethyl isocyanide participates in a variety of chemical reactions. Cycloaddition reactions are common, where isocyanides can react with organometallic compounds to form triazinones through a polar [4+2] cycloaddition . Isocyanides also engage in three-component coupling reactions upon irradiation with near-UV light, as seen with diphenyl diselenide and electron-deficient alkynes . Furthermore, isocyanides can undergo "criss-cross" cycloaddition reactions with 1,4-diphenylbutine-1,4-dione to yield furofurans, with the possibility of hydrolysis leading to furan carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylmethyl isocyanide derivatives can vary widely depending on their structure. For instance, the odourless nature of certain isocyanides makes them unique, as isocyanides are typically known for their unpleasant odour . The reactivity of isocyanides can be influenced by the presence of substituents, as seen in the selective synthesis and reactions with other compounds . The molecular geometry and intermolecular interactions, such as hydrogen bonding, also play a crucial role in the properties and reactivity of these compounds .
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry
- Summary of the application : Isocyanides have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
- Methods of application : The isocyanide functional group is used as an unconventional pharmacophore especially useful as a metal coordinating warhead .
- Results or outcomes : The biological activity of isocyanide-containing molecules has been described, supporting the idea of using the isocyanide functional group in the design of future drugs .
2. Palladium-Catalyzed Isocyanide Insertions
- Summary of the application : Isocyanides function as a CO-substitute in palladium-catalyzed cross couplings .
- Methods of application : In these transformations, isocyanides are inserted into a metal-carbon or metal-heteroatom bond .
- Results or outcomes : Recent developments in palladium catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .
3. Multicomponent Reactions
- Summary of the application : Isocyanides are used in multicomponent reactions, which are processes where three or more substrates react to give a product that contains essential parts of all starting materials .
- Methods of application : In the Passerini reaction, isocyanides react with carbonyl compounds and carboxylic acids to afford α-acyloxyamides . In the Ugi reaction, isocyanides react with amines, carbonyl compounds, and carboxylic acids to form peptidomimetics .
- Results or outcomes : These reactions have found wide applications in medicinal chemistry and drug discovery due to their efficiency and the diversity of products they can generate .
4. Polymer Chemistry
- Summary of the application : The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
- Methods of application : Isocyanates react with polyols in the presence of a catalyst or by heat to produce polyurethanes .
- Results or outcomes : Polyurethanes produced from these reactions have a wide range of applications, including foams, elastomers, adhesives, sealants, and coatings .
5. Biological Activity of Synthetic Isocyanides
- Summary of the application : Synthetic isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antiviral, plant fungicides, insecticides, and acaricides .
- Methods of application : The isocyanide group acts as a potential dipole and can form hydrogen bonds, making it useful in the design of future drugs .
- Results or outcomes : The biological activity of isocyanide-containing molecules has been described, supporting the idea of using the isocyanide functional group in many areas of drug discovery .
6. Palladium-Catalyzed Cross-Couplings
- Summary of the application : Isocyanides function as a CO-substitute in palladium-catalyzed cross couplings .
- Methods of application : In these transformations, isocyanides are inserted into a metal-carbon or metal-heteroatom bond .
- Results or outcomes : Recent developments in palladium catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .
Safety And Hazards
Direcciones Futuras
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The development of green PUs with properties and performance comparable to fossil-based ones is a future direction in this field .
Propiedades
IUPAC Name |
[isocyano(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQCRSUOJRCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethyl isocyanide | |
CAS RN |
3128-85-6 | |
| Record name | 1,1′-(Isocyanomethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)










